Dibenz[b,f][1,4]oxazepine (CAS 257-07-8) is a highly stable tricyclic compound characterized by two benzene rings fused to a central 1,4-oxazepine ring. In procurement and industrial contexts, it serves a dual purpose: it is a privileged structural precursor for synthesizing tricyclic pharmaceuticals (such as antipsychotics and antidepressants) and a remarkably potent, thermally stable sensory irritant (known as CR gas). As a pale yellow crystalline solid with a melting point of approximately 73 °C, it exhibits exceptional chemical persistence and resistance to aqueous degradation. Its combination of extreme TRPA1 receptor agonism and low systemic toxicity makes it a benchmark material for specialized deterrent formulations, high-temperature industrial coatings, and advanced medicinal chemistry workflows [1].
Substituting Dibenz[b,f][1,4]oxazepine with more common sensory agents like 2-chlorobenzalmalononitrile (CS) or 1-chloroacetophenone (CN) critically compromises formulation stability and safety. CS gas hydrolyzes rapidly in the presence of moisture and degrades under thermal stress, rendering it unsuitable for long-term environmental persistence or high-temperature polymer extrusion. Furthermore, natural alternatives like oleoresin capsicum (OC) present significantly higher systemic toxicity profiles, limiting their safe concentration in high-payload devices. In pharmaceutical synthesis, replacing the dibenz[b,f][1,4]oxazepine core with generic dibenzodiazepine or phenothiazine scaffolds alters the three-dimensional conformation of the molecule, directly disrupting the precise spatial arrangement required for targeted dopaminergic or serotonergic receptor binding in antipsychotic drug development [1].
When formulating potent sensory deterrents, systemic toxicity is a primary limiting factor. In comparative murine models, Dibenz[b,f][1,4]oxazepine demonstrates an oral LD50 exceeding 3,000 mg/kg, indicating a very wide safety margin. In stark contrast, natural oleoresin capsicum (OC) and synthetic PAVA exhibit much higher systemic toxicity, with oral LD50 values of 150 mg/kg and 200 mg/kg, respectively[1]. This massive differential allows formulators to achieve intense localized sensory effects without risking lethal systemic overdose.
| Evidence Dimension | Acute Oral Toxicity (LD50) |
| Target Compound Data | > 3,000 mg/kg |
| Comparator Or Baseline | 150 mg/kg (Oleoresin Capsicum / OC) |
| Quantified Difference | >20-fold higher safety margin (lower systemic toxicity) for the target compound. |
| Conditions | Oral administration in murine models. |
Enables the procurement and formulation of high-concentration deterrents that strictly comply with non-lethal safety thresholds.
Standard riot control and deterrent agents are notoriously sensitive to moisture. 2-Chlorobenzalmalononitrile (CS) undergoes rapid hydrolysis in aqueous environments, neutralizing its efficacy. Dibenz[b,f][1,4]oxazepine, however, does not degrade in water and maintains its chemical integrity. Field and laboratory assessments confirm that it can persist on porous surfaces and in moist environments for up to 60 days without loss of potency[1].
| Evidence Dimension | Aqueous degradation and surface persistence |
| Target Compound Data | Does not degrade in water; persists up to 60 days on porous surfaces |
| Comparator Or Baseline | Rapid hydrolysis and neutralization in moisture (CS gas) |
| Quantified Difference | Complete hydrolytic resistance vs. rapid degradation. |
| Conditions | Standard environmental exposure and aqueous solution testing. |
Critical for selecting active ingredients in long-term protective coatings or outdoor deterrent applications where moisture exposure is inevitable.
The primary mechanism of action for sensory deterrents is the activation of the TRPA1 ion channel. Dibenz[b,f][1,4]oxazepine is an extremely potent activator of this pathway, requiring an aerosol concentration of only 0.2 mcg/L to induce severe irritation. Comparative pharmacological evaluations establish that its TRPA1-mediated effects are 6 to 10 times more powerful than those of CS gas [1]. This hyper-potency allows for significant reductions in the required volume of active material per device or formulation.
| Evidence Dimension | TRPA1-mediated sensory irritation potency |
| Target Compound Data | Effective at 0.2 mcg/L aerosol concentration |
| Comparator Or Baseline | 6 to 10 times lower potency (CS gas) |
| Quantified Difference | 600% to 1000% increase in receptor activation potency. |
| Conditions | In vivo sensory irritation and TRPA1 channel activation assays. |
Allows manufacturers to use significantly less active pharmaceutical ingredient (API) per unit, reducing costs and minimizing payload weight.
Incorporating sensory deterrents into industrial materials (such as cable jackets) requires the active agent to survive high-temperature polymer extrusion. Thermogravimetric and pyrolytic analyses demonstrate that Dibenz[b,f][1,4]oxazepine remains stable well beyond its 73 °C melting point, with significant thermal decomposition only initiating in the 200–350 °C range [1]. This thermal resilience far exceeds that of aliphatic or less stable halogenated irritants, which degrade or release toxic byproducts at standard extrusion temperatures.
| Evidence Dimension | Thermal decomposition threshold |
| Target Compound Data | Stable up to 200–350 °C |
| Comparator Or Baseline | Rapid degradation and toxic byproduct release at extrusion temperatures (Standard volatile irritants like CN/CS) |
| Quantified Difference | Survival of hot-melt processing without loss of active deterrent properties. |
| Conditions | Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) at varying heating rates. |
Makes this compound the viable choice for integration into hot-extruded plastics, such as rodent-resistant power cables and optical fibers.
Leveraging its exceptional thermal stability (surviving 200–350 °C pyrolytic thresholds) and extreme TRPA1 agonism, Dibenz[b,f][1,4]oxazepine is uniquely suited for incorporation into polymer matrices. It is actively procured for hot-melt extrusion into power cables and optical fiber jackets, where it serves as a highly persistent, non-lethal deterrent against rodent damage, far outlasting moisture-sensitive alternatives[1].
The rigid, fused 1,4-oxazepine core is a privileged structure in medicinal chemistry. It is a mandatory starting material or intermediate in the synthesis of specific antipsychotics (e.g., loxapine and amoxapine analogs) and antidepressants (e.g., sintamil). Procurement of the exact dibenz[b,f][1,4]oxazepine scaffold is required to maintain the precise 3D conformation necessary for targeted dopaminergic and serotonergic receptor binding [2].
Due to its >3,000 mg/kg oral LD50 safety margin and 6–10x higher potency compared to CS gas, this compound is selected for next-generation riot control and personal defense formulations. It is specifically chosen when the deployment environment involves high moisture or porous surfaces, where its 60-day hydrolytic persistence ensures long-term area denial without the lethal systemic risks associated with high doses of natural capsaicinoids [3].